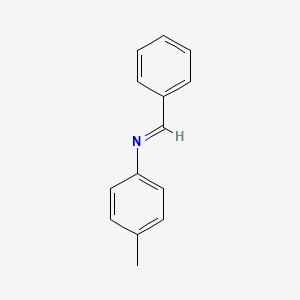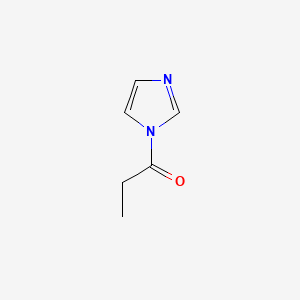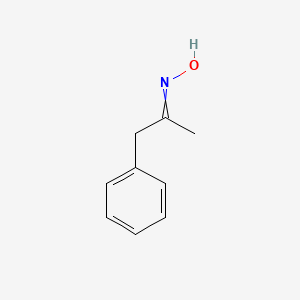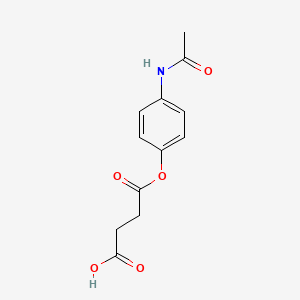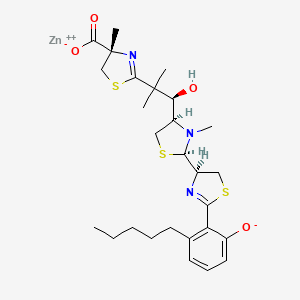
Ergolide
概要
説明
エルゴライド: は、イヌラ・ブリタニカの乾燥花から単離されたセスキテルペンラクトンです。 NF-κBの不活性化によるマクロファージにおける誘導型一酸化窒素合成酵素とシクロオキシゲナーゼ-2の発現抑制効果が知られています .
科学的研究の応用
Ergolide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sesquiterpene lactones and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly its role in inhibiting NF-κB activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
エルゴライドは、主に炎症反応に関与する主要な転写因子であるNF-κBの不活性化によってその効果を発揮します。 NF-κBを阻害することにより、エルゴライドは誘導型一酸化窒素合成酵素とシクロオキシゲナーゼ-2の発現を抑制し、炎症性メディエーターの産生を減少させます .
類似化合物の比較
類似化合物
パルテノライド: NF-κB阻害活性に類似する別のセスキテルペンラクトン。
コステュノライド: 抗炎症作用と抗がん作用が知られている。
アルテミシニン: 抗マラリア活性を有するセスキテルペンラクトン。
エルゴライドの独自性
エルゴライドは、その独特の分子構造と、NF-κBの強力な阻害作用によって特徴付けられ、炎症性疾患の研究と潜在的な治療応用のための貴重な化合物となっています。
ご質問や詳細な情報が必要な場合は、お気軽にお問い合わせください!
Safety and Hazards
Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
生化学分析
Biochemical Properties
Ergolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the expression of heme oxygenase 1 (HMOX1) and growth/differentiation factor 15 (GDF15), which are involved in cellular stress responses and differentiation . Additionally, this compound affects the proteasomal pathway, altering the expression of proteins such as BRCA2 and CDKN1A Interacting Protein (BCCIP) and Chitinase Domain Containing 1 (CHID1) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to reduce the survival and viability of metastatic uveal melanoma cells in vitro and in vivo . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to a dose-dependent reduction in cell proliferation and survival . In zebrafish xenograft models, this compound treatment resulted in a significant regression of primary xenograft fluorescence, indicating its potential to inhibit tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Proteome profiling of this compound-treated cells identified numerous proteins whose expression was significantly altered, including those involved in the proteasomal pathway . The compound’s ability to modulate the expression of HMOX1 and GDF15 further underscores its impact on cellular stress responses and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound treatment leads to a dose-dependent reduction in cell colony proliferation over a period of 96 hours . Additionally, proteome profiling at different time points (4 and 24 hours) revealed significant changes in protein expression, indicating the temporal dynamics of this compound’s effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish xenograft models, treatment with 2.5 µM this compound resulted in a significant regression of primary xenograft fluorescence . Higher doses of this compound have been associated with increased anti-proliferative effects, while lower doses may have a more moderate impact on cell survival and viability
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s impact on metabolic flux and metabolite levels has been studied through proteome profiling, which identified numerous proteins involved in the proteasomal pathway . This compound’s modulation of HMOX1 and GDF15 expression further highlights its role in cellular stress responses and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . In zebrafish xenograft models, this compound treatment led to significant changes in primary xenograft fluorescence, indicating its distribution within the tumor microenvironment .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Proteome profiling of this compound-treated cells revealed significant changes in the expression of proteins involved in the proteasomal pathway, suggesting its localization within cellular compartments associated with protein degradation .
準備方法
合成経路と反応条件
エルゴライドは、様々な有機合成経路により合成できます。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化することです。具体的な手順と条件は異なる場合がありますが、一般的には以下が含まれます。
出発物質: セスキテルペンアルコールやアルデヒドなどの前駆体。
環化: 酸性または塩基性触媒を用いて環化を誘起する。
精製: クロマトグラフィーなどの手法を用いて純粋な化合物を単離する。
工業的製造方法
エルゴライドの工業的製造は、通常、天然源、特にイヌラ・ブリタニカの乾燥花からの抽出を伴います。このプロセスには以下が含まれます。
抽出: エタノールやメタノールなどの溶媒を用いて、植物材料から化合物を抽出する。
濃縮: 溶媒を蒸発させて抽出物を濃縮する。
精製: カラムクロマトグラフィーなどの手法を用いて、高純度のエルゴライドを得るためにさらに精製する。
化学反応の分析
反応の種類
エルゴライドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: エルゴライドは、酸化されて様々な酸化誘導体を生成することができます。
還元: 還元反応は、エルゴライドをその還元型に変換することができます。
置換: 様々な置換反応によって、エルゴライド分子に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの試薬。
置換: 条件は、目的の置換によって異なりますが、一般的な試薬にはハロゲンと求核剤が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、エルゴライドの様々な酸化誘導体、還元誘導体、置換誘導体であり、それぞれが潜在的に異なる生物活性を持っています。
科学研究への応用
エルゴライドは、幅広い科学研究に用いられています。
化学: セスキテルペンラクトンとその反応性の研究におけるモデル化合物として使用される。
生物学: 細胞プロセスに対するその影響、特にNF-κB活性阻害における役割が調査されている。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果が探求されている。
工業: 新薬の開発や、品質管理における基準化合物として使用されている。
類似化合物との比較
Similar Compounds
Parthenolide: Another sesquiterpene lactone with similar NF-κB inhibitory activity.
Costunolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone with antimalarial activity.
Uniqueness of Ergolide
This compound is unique due to its specific molecular structure and its potent inhibition of NF-κB, making it a valuable compound for research into inflammatory diseases and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZXDWMCKMXFF-MMLVVLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970353 | |
| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54999-07-4 | |
| Record name | Ergolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


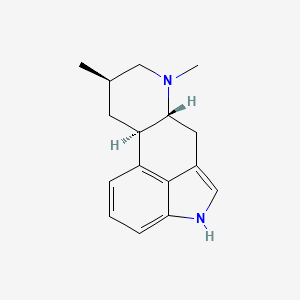

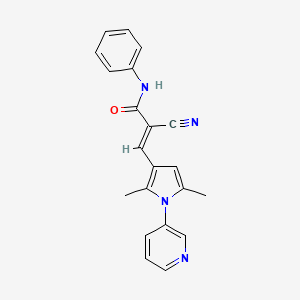
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)

